rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis
Description
Structural Classification Within Bicyclic Pyrrolidine Derivatives
This compound (CAS 1909294-82-1) belongs to the class of bicyclic pyrrolidine derivatives, defined by two fused pyrrolidine rings sharing adjacent nitrogen atoms. The molecular formula $$ \text{C}{10}\text{H}{19}\text{N}_{3}\text{O} $$ and molecular weight of 197.28 g/mol reflect its compact yet rigid architecture. The SMILES notation $$ \text{CC(NC(=O)N1CC[C@H]2[C@@H]1CNC2)C} $$ reveals the cis configuration of the bicyclic system, with the propan-2-yl carboxamide group positioned at the N1 atom.
The octahydropyrrolo[2,3-c]pyrrole core distinguishes itself from related scaffolds such as octahydropyrrolo[3,4-c]pyrrole through differences in ring fusion positions. For instance, the [2,3-c] fusion creates a distinct spatial arrangement that influences ligand-receptor interactions, as observed in analogs targeting nicotinic acetylcholine receptors. Table 1 compares key structural features of this compound with other bicyclic pyrrolidine derivatives.
Table 1. Structural Comparison of Bicyclic Pyrrolidine Derivatives
The stereochemical descriptor "rac-(3aR,6aR)" indicates a racemic mixture of enantiomers with R configurations at both the 3a and 6a positions. This stereochemistry imposes conformational constraints that may enhance binding selectivity in biological systems, a property exploited in related analogs for neurological applications.
Historical Context of Octahydropyrrolo[2,3-c]pyrrole Scaffolds in Medicinal Chemistry
Bicyclic pyrrolidine scaffolds have garnered attention since the early 2000s for their ability to mimic natural alkaloids while offering improved metabolic stability. The octahydropyrrolo[2,3-c]pyrrole framework emerged as a versatile template following seminal work on nicotinic acetylcholine receptor (nAChR) ligands. For example, 5-(pyridine-3-yl)octahydropyrrolo[3,4-c]pyrroles demonstrated subtype-specific activity at α4β2 and α7 nAChRs, underscoring the scaffold’s adaptability. Although the [2,3-c] isomer remains less explored than its [3,4-c] counterpart, its distinct fusion geometry offers unique opportunities for modulating receptor interactions.
Patent literature from the mid-2000s reveals extensive derivatization of octahydropyrrolo[3,4-c]pyrrole cores with aryl and heteroaryl groups, yielding compounds with nanomolar affinity for neurological targets. These efforts laid the groundwork for understanding structure-activity relationships (SAR) in bicyclic pyrrolidines. For instance, substitution at the N1 position with carboxamide groups, as seen in this compound, was found to balance lipophilicity and hydrogen-bonding capacity—a critical factor in blood-brain barrier penetration.
Recent advances in pyrrolidine chemistry have expanded applications beyond neuroscience. Polysubstituted pyrrolidines now feature prominently as acetylcholinesterase inhibitors, antibacterial agents, and modulators of ion channels. The incorporation of carboxamide functionalities, exemplified by the propan-2-yl group in this compound, aligns with broader trends in optimizing pharmacokinetic profiles through targeted hydrogen-bond interactions.
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
(3aR,6aR)-N-propan-2-yl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrole-1-carboxamide |
InChI |
InChI=1S/C10H19N3O/c1-7(2)12-10(14)13-4-3-8-5-11-6-9(8)13/h7-9,11H,3-6H2,1-2H3,(H,12,14)/t8-,9+/m1/s1 |
InChI Key |
NDYCOZOMJNUSQA-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)NC(=O)N1CC[C@H]2[C@@H]1CNC2 |
Canonical SMILES |
CC(C)NC(=O)N1CCC2C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis typically involves multiple steps, including cyclization and amide formation. The starting materials are often commercially available or can be synthesized through standard organic reactions. The key steps in the synthesis include:
Cyclization: Formation of the octahydropyrrolo[2,3-c]pyrrole ring system through intramolecular cyclization reactions.
Amide Formation: Introduction of the N-(propan-2-yl) group via amide bond formation using reagents such as isopropylamine and coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
The compound rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis can undergo various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in solvents like tetrahydrofuran or ethanol.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis is studied for its potential biological activities. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility and reactivity make it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide,cis involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
* Estimated based on structural analogy.
† Calculated using atomic masses.
‡ Predicted via analogy to carboxamide derivatives.
§ Values inferred from similar quinazoline derivatives.
Key Structural and Functional Differences:
Core Modifications: The target compound and Theliatinib share the (3aR,6aR)-hexahydropyrrolo[2,3-c]pyrrole core, but Theliatinib incorporates a quinazoline moiety, enhancing its kinase inhibition profile . The thieno[2,3-c]pyrrole derivative in replaces one pyrrole ring with a thiophene, increasing aromaticity and metabolic stability.
Substituent Effects: The isopropyl group in the target compound provides moderate lipophilicity (logP ~2.5), whereas chlorophenoxyphenyl substituents in and significantly increase logP (>5), favoring blood-brain barrier penetration . The trifluoromethyl group in enhances electronegativity and resistance to oxidative metabolism.
Compounds with chlorophenoxyphenyl groups () exhibit calculated properties compatible with central nervous system targets, though experimental validation is pending.
Computational and Experimental Insights:
- Solubility (logS): The target compound’s predicted logS (~-2.0) suggests better aqueous solubility than the chlorophenoxyphenyl derivatives (logS ~-6), likely due to its smaller, less lipophilic substituent.
- Stereochemical Specificity : The (3aR,6aR) configuration is critical for maintaining the bicyclic ring’s puckering geometry, as defined by Cremer and Pople’s ring-puckering coordinates . This stereochemistry influences binding affinity in kinase inhibitors like Theliatinib .
Biological Activity
The compound rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide, cis is a member of the pyrrole family and has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.30 g/mol
- IUPAC Name : (3aR,6aR)-N-isopropylhexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxamide
The compound's structure includes a bicyclic core with a carboxamide functional group, which is significant for its biological interactions.
Biological Activities
Preliminary studies have indicated that rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide exhibits various biological activities:
- Antibacterial Activity : Research has shown that compounds containing the pyrrole structure can possess antibacterial properties. This compound may be effective against certain bacterial strains due to its ability to interact with bacterial cell membranes or inhibit essential bacterial enzymes .
- Anticancer Potential : Similar pyrrole derivatives have been explored for their anticancer activities. The mechanisms may involve apoptosis induction in cancer cells or disruption of cancer cell proliferation pathways .
- Neuroprotective Effects : Some studies suggest that pyrrole derivatives can exhibit neuroprotective properties by modulating neurotransmitter levels or protecting neurons from oxidative stress .
The biological activity of rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide is believed to involve:
- Receptor Modulation : The compound may interact with various receptors in the body, influencing cellular signaling pathways.
- Enzyme Inhibition : It might inhibit specific enzymes that are crucial for bacterial survival or cancer cell growth.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| rac-(3aR,6aS)-2-benzyl-octahydropyrrolo[3,4-c]pyrrole | Benzyl group attached | Antimicrobial and anticancer |
| rac-(3aR,6aS)-2-methyloctahydropyrrolo[3,4-c]pyrrole dihydrochloride | Methyl group instead of benzyl | Potentially similar biological activities |
| rac-(3aR,6aS)-2-(3-Methoxyphenyl)octahydropyrrolo[3,4-c]pyrrole | Methoxyphenyl substitution | Investigated for therapeutic uses |
This table highlights how the unique combination of structural elements in rac-(3aR,6aR)-N-(propan-2-yl)-octahydropyrrolo[2,3-c]pyrrole-1-carboxamide contributes to its distinct profile compared to other compounds.
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrrole derivatives:
- A study published in PubMed highlighted the development of new antibacterial drugs based on pyrrole derivatives. It emphasized the need for innovative compounds due to rising antibacterial resistance .
- Another investigation into the anticancer properties of pyrrole compounds demonstrated their potential in inhibiting tumor growth through various mechanisms .
Q & A
Q. How does the propan-2-yl substitution influence pharmacological properties compared to other octahydropyrrolo analogs?
- Methodological Answer : The propan-2-yl group enhances lipophilicity (logP ~1.8), improving blood-brain barrier penetration compared to methyl or benzyl analogs. Compare partition coefficients (via shake-flask method) and in vivo brain/plasma ratios in rodent models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
